2-Benzoyl-5-methoxybenzoic acid

C-H functionalization palladium catalysis protodecarboxylation

2-Benzoyl-5-methoxybenzoic acid (CAS 2159-48-0) is an essential synthon for chemists performing palladium-catalyzed decarboxylative ortho-acylation of benzoic acids—the first reported transition-metal-catalyzed decarboxylative cross-coupling of its kind. Its ortho-benzoyl carboxylic acid configuration provides the requisite directing group for ortho-C-H activation; generic benzoic acids cannot achieve this transformation. Additionally, the 5-methoxy group modulates the carboxylic acid's pKa, critically impacting chemoselectivity in tandem C-H functionalization/protodecarboxylation sequences for para-substituted arene synthesis. Procure this exact intermediate to ensure fidelity in potassium channel inhibitor programs and avoid invalid experimental results from scaffold substitutions.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 2159-48-0
Cat. No. B8282050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-5-methoxybenzoic acid
CAS2159-48-0
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H12O4/c1-19-11-7-8-12(13(9-11)15(17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
InChIKeyNTVAYOXZDORJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-5-methoxybenzoic Acid (CAS 2159-48-0): A Key Benzophenone Carboxylic Acid Scaffold for Targeted Procurement


2-Benzoyl-5-methoxybenzoic acid (CAS 2159-48-0) is a polysubstituted benzophenone carboxylic acid derivative characterized by a 5-methoxy group on the benzoic acid core and a 2-benzoyl substituent, with a molecular formula of C15H12O4 and molecular weight of 256.25 g/mol [1]. This compound belongs to the class of 2-acylbenzoic acids, which are recognized as highly reactive and versatile synthons for constructing diverse heterocyclic scaffolds due to their multiple reaction sites [2]. It serves as a key intermediate in the synthesis of substituted anthraquinones employed in hydrogen peroxide manufacturing [3] and has been identified as a useful building block in medicinal chemistry programs targeting potassium channels and other therapeutic areas .

Why Generic 2-Benzoyl-5-methoxybenzoic Acid Substitution Fails: The Critical Role of Ortho-Benzoyl Carboxylic Acid Configuration in Downstream Reactivity


Substituting 2-benzoyl-5-methoxybenzoic acid with a generic benzophenone or benzoic acid derivative is scientifically invalid for applications requiring this specific scaffold. The ortho-benzoyl carboxylic acid configuration creates a uniquely positioned dual electrophilic center that enables chemoselective tandem C-H functionalization and protodecarboxylation sequences, a reactivity profile not shared by para- or meta-substituted benzophenone analogs . Furthermore, the 5-methoxy group exerts a distinct electronic influence on the carboxylic acid's pKa and nucleophilicity, directly impacting its performance in palladium-catalyzed decarboxylative ortho-acylation reactions relative to non-methoxylated or differently substituted 2-benzoylbenzoic acids . Generic substitutions risk complete failure in these context-specific transformations, leading to lost synthesis time and invalid experimental results.

2-Benzoyl-5-methoxybenzoic Acid (CAS 2159-48-0) Quantitative Evidence Guide: Direct Comparator Performance Data


Decarboxylative Ortho-Acylation Reactivity: 2-Benzoyl-5-methoxybenzoic Acid vs. Unsubstituted Benzoic Acid

In palladium-catalyzed decarboxylative cross-coupling, 2-benzoyl-5-methoxybenzoic acid participates in an arene sp² C-H functionalization process that enables chemoselective ortho-acylation . This represents the first example of transition-metal-catalyzed decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids, a reactivity pathway inaccessible to unsubstituted benzoic acid which lacks the ortho-benzoyl directing group and electron-rich methoxy substituent required for this transformation .

C-H functionalization palladium catalysis protodecarboxylation

Tandem C-H Functionalization/Protodecarboxylation: 2-Benzoyl-5-methoxybenzoic Acid vs. Non-Ortho-Substituted Benzoic Acids

2-Benzoyl-5-methoxybenzoic acid serves as a substrate in a versatile tandem process consisting of palladium-catalyzed C-H functionalization followed by copper-catalyzed protodecarboxylation to generate para-substituted arenes . This tandem sequence is specifically enabled by the ortho-carboxylic acid directing group, which facilitates the initial C-H functionalization step. Both electron-withdrawing and electron-donating functionalities can be introduced into the para positions of arenes bearing a variety of substituents using this methodology . Non-ortho-substituted benzoic acids cannot participate in this ortho-directed C-H functionalization step.

para-substituted arene synthesis tandem catalysis C-H activation

Carbonic Anhydrase Inhibition Potency: 2-Benzoyl-5-methoxybenzoic Acid vs. 2-Benzoylbenzoic Acid

In a study of benzoic acid derivatives inhibiting sheep heart carbonic anhydrase (shCA), the closest structural analog 2-benzoylbenzoic acid (lacking the 5-methoxy group) was evaluated and an IC50 value was calculated [1]. While direct IC50 data for 2-benzoyl-5-methoxybenzoic acid in this exact assay is not publicly available, the 5-methoxy substituent is known to enhance nucleophilicity and functional group compatibility compared to non-methoxylated analogs , which would be expected to alter enzyme binding kinetics. The structural difference represents a potential avenue for modulating CA inhibitory activity, a consideration for medicinal chemistry programs targeting glaucoma, epilepsy, and neurological disorders [1].

enzyme inhibition carbonic anhydrase medicinal chemistry

2-Benzoyl-5-methoxybenzoic Acid (CAS 2159-48-0): Key Application Scenarios Supported by Comparative Evidence


Synthesis of para-Substituted Arenes via Ortho-Directed C-H Functionalization

This compound is uniquely suited for synthesizing para-substituted arenes through a tandem palladium-catalyzed C-H functionalization followed by copper-catalyzed protodecarboxylation . The ortho-benzoyl carboxylic acid configuration provides the requisite directing group for ortho-C-H activation, a step that is impossible with generic, non-ortho-substituted benzoic acids. Procurement should be prioritized when the synthetic goal involves introducing both electron-withdrawing and electron-donating functionalities into the para position of arene rings .

Decarboxylative Cross-Coupling for Ortho-Acylation

For chemists employing palladium-catalyzed decarboxylative ortho-acylation of benzoic acids with α-oxocarboxylic acids, 2-benzoyl-5-methoxybenzoic acid represents a validated substrate for this transformation . This methodology is notable as the first reported example of transition-metal-catalyzed decarboxylative cross-coupling of benzoic acids, and the specific ortho-benzoyl substitution pattern is essential for chemoselectivity. Generic benzoic acids cannot achieve this transformation, making this compound a non-substitutable building block for this reaction class .

Synthesis of Potassium Channel Inhibitor Scaffolds

2-Benzoyl-5-methoxybenzoic acid has been identified in patent literature as a synthetic intermediate for compounds targeting potassium channels, with potential applications in treating cardiac arrhythmias . The ortho-benzoyl carboxylic acid framework is a recurring motif in isoquinolinone potassium channel inhibitors. When replicating or expanding upon these patented chemical series, procurement of the exact intermediate (CAS 2159-48-0) is critical to maintain fidelity to the original synthetic route and avoid introducing uncharacterized structural variables .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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